molecular formula C22H22N4O4S B2953129 (E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492427-53-9

(E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2953129
CAS RN: 492427-53-9
M. Wt: 438.5
InChI Key: LCWAIOOZNMSNSX-LICLKQGHSA-N
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Description

The compound contains several functional groups including an ester group (ethoxycarbonyl), a methoxy group attached to a phenyl ring, a methyl group attached to a pyrazole ring, and a thiazolopyrimidine core. These functional groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the thiazolopyrimidine core. The presence of the double bond in the thiazolopyrimidine ring could potentially allow for E/Z isomerism .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the ester group could undergo hydrolysis or reduction reactions, while the pyrazole ring could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the ester and the methoxy group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Biological Activity

Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its derivatives have been synthesized through various chemical reactions, leading to compounds with potential biological importance. These derivatives have undergone further transformations to related heterocyclic systems, demonstrating excellent biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi (Youssef et al., 2011), (Youssef et al., 2013).

Antituberculous and Cytotoxic Activities

Ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its structural analogs were synthesized and evaluated for their tuberculostatic activity. These compounds have shown promising results in structure-activity relations analysis for antituberculous agents (Titova et al., 2019). Additionally, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases were synthesized and investigated for their in vitro cytotoxic activity against human cancer cell lines, revealing potential as anticancer agents (Hassan et al., 2015).

Heterocyclic Compound Synthesis

A range of heterocyclic compounds derived from ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate have been synthesized, showcasing the versatility of this compound in generating diverse chemical structures with potential applications in medicinal chemistry and material science (Mohamed, 2021), (Sherif et al., 1993).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it could potentially interact with biological targets through the functional groups present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its potential biological activity. Proper safety measures should be taken when handling this compound .

Future Directions

Future research could focus on exploring the potential applications of this compound, such as its use as a pharmaceutical drug or as a chemical intermediate in the synthesis of other compounds .

properties

IUPAC Name

ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-5-30-21(28)18-13(2)24-22-26(19(18)15-6-8-16(29-4)9-7-15)20(27)17(31-22)10-14-11-23-25(3)12-14/h6-12,19H,5H2,1-4H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWAIOOZNMSNSX-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 5-(4-methoxyphenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

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